molecular formula C15H23N B12524419 N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine CAS No. 651718-40-0

N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine

Cat. No.: B12524419
CAS No.: 651718-40-0
M. Wt: 217.35 g/mol
InChI Key: CCULGXMYXOKPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, an ethyl group, and a 2-methylpent-1-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine typically involves the reaction of benzyl chloride with N-ethyl-2-methylpent-1-en-1-amine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of this compound amines.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Chemistry: N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new biochemical assays or as a probe in molecular biology studies.

Medicine: this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It may be employed in the formulation of advanced polymers or as a precursor in the manufacture of fine chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-Benzyl-N-methylethanolamine: This compound has a similar benzyl group but differs in the presence of a methylethanolamine moiety.

    N-Benzyl-1-methoxy-N-(trimethylsilyl)methanamine: This compound contains a benzyl group and a methoxy group, along with a trimethylsilyl moiety.

    N-Methyl-N-(1R)-1-methyl-2-phenylethylprop-2-en-1-amine: This compound belongs to the class of amphetamines and derivatives, containing a phenylethyl group.

Uniqueness: N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of benzyl, ethyl, and 2-methylpent-1-en-1-amine groups makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

651718-40-0

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-methylpent-1-en-1-amine

InChI

InChI=1S/C15H23N/c1-4-9-14(3)12-16(5-2)13-15-10-7-6-8-11-15/h6-8,10-12H,4-5,9,13H2,1-3H3

InChI Key

CCULGXMYXOKPKT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CN(CC)CC1=CC=CC=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.